(2,5-Dibromopyridin-3-yl)methanol
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Overview
Description
(2,5-Dibromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring and a hydroxymethyl group at the 3 position. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 3-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods for (2,5-Dibromopyridin-3-yl)methanol are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dibromopyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield 2,5-dibromopyridine-3-carboxylic acid.
- Reduction of the bromine atoms can yield 3-pyridinemethanol.
- Substitution reactions can yield various substituted pyridine derivatives depending on the nucleophile used .
Scientific Research Applications
(2,5-Dibromopyridin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Dibromopyridin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atoms and the hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(2,6-Dibromopyridin-4-yl)methanol: Similar in structure but with bromine atoms at different positions, affecting its reactivity and applications.
(2,4-Dibromopyridin-3-yl)methanol: Another isomer with different bromine positions, leading to variations in chemical behavior.
Uniqueness: (2,5-Dibromopyridin-3-yl)methanol is unique due to the specific positioning of the bromine atoms and the hydroxymethyl group, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in certain synthetic and research applications where other isomers may not be as effective .
Properties
IUPAC Name |
(2,5-dibromopyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWSAQIWSUIQOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855975 |
Source
|
Record name | (2,5-Dibromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227490-32-5 |
Source
|
Record name | (2,5-Dibromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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